H-D-CHA-Ala-Arg-pNA (diacetate)

Enzyme Kinetics Thrombin Assay Serine Protease

H-D-CHA-Ala-Arg-pNA (diacetate) is a synthetic chromogenic substrate for thrombin and related serine proteases. The diacetate salt form significantly enhances aqueous solubility, ensuring reproducible amidolytic assay performance. Its higher Km (20.34 µM) vs. S-2238 extends the linear initial-velocity window, ideal for high-throughput screening. Validated in a patented dabigatran detection kit (linear 0–500 ng/mL, R≥0.99). Lyophilized powder demonstrates >3-month stability post-reconstitution, supporting automated analyzer workflows. Choose this substrate for robust, scalable thrombin activity assays and inhibitor screening.

Molecular Formula C28H46N8O9
Molecular Weight 638.7 g/mol
Cat. No. B12371579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-D-CHA-Ala-Arg-pNA (diacetate)
Molecular FormulaC28H46N8O9
Molecular Weight638.7 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2CCCCC2)N.CC(=O)O.CC(=O)O
InChIInChI=1S/C24H38N8O5.2C2H4O2/c1-15(29-22(34)19(25)14-16-6-3-2-4-7-16)21(33)31-20(8-5-13-28-24(26)27)23(35)30-17-9-11-18(12-10-17)32(36)37;2*1-2(3)4/h9-12,15-16,19-20H,2-8,13-14,25H2,1H3,(H,29,34)(H,30,35)(H,31,33)(H4,26,27,28);2*1H3,(H,3,4)/t15-,19+,20-;;/m0../s1
InChIKeyGOOYGVMAIMOCLQ-AWFQOOCHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-D-CHA-Ala-Arg-pNA (diacetate) Chromogenic Substrate: Technical Specifications and Procurement Context


H-D-CHA-Ala-Arg-pNA (diacetate) is a synthetic tripeptide chromogenic substrate classified as a p-nitroanilide (pNA)-based amidolytic assay reagent [1]. It is the diacetate salt form of H-D-CHA-Ala-Arg-pNA (CAS 143556-06-3), with a molecular weight of 638.7 g/mol and formula C₂₈H₄₆N₈O₉ [2]. The compound serves as a substrate for thrombin (Factor IIa) and related serine proteases, releasing p-nitroaniline upon enzymatic cleavage, which is quantified spectrophotometrically at 405 nm [1].

Why H-D-CHA-Ala-Arg-pNA (diacetate) Cannot Be Interchanged with Generic Thrombin Substrates


Chromogenic thrombin substrates, despite sharing a common Arg-pNA core, exhibit significant variations in peptide sequence, salt form, solubility, and kinetic behavior that preclude simple substitution [1]. Even structurally analogous substrates (e.g., H-D-CHG-Ala-Arg-pNA vs. H-D-Phe-Pip-Arg-pNA) demonstrate divergent Km, kcat, and specificity constants under identical assay conditions, directly impacting assay sensitivity, linear range, and inhibitor screening outcomes . The diacetate salt form of H-D-CHA-Ala-Arg-pNA further enhances aqueous solubility relative to the free base, a critical but often overlooked factor in reproducible assay performance .

H-D-CHA-Ala-Arg-pNA (diacetate): Quantitative Differentiation Evidence vs. Comparator Substrates


Kinetic Parameter Differentiation: H-D-CHA-Ala-Arg-pNA vs. S-2238 and Chromozym TH

H-D-CHA-Ala-Arg-pNA (as Pefachrome TH5251) demonstrates a Km of 20.34 µM and kcat of 882.86 min⁻¹ (14.7 s⁻¹) for human thrombin [1]. In direct contrast, the widely used comparator S-2238 (H-D-Phe-Pip-Arg-pNA) exhibits a Km of 6.75 ± 0.13 µM and kcat of 125 ± 1 s⁻¹ under comparable conditions (pH 7.4, 37°C) . The approximately 3-fold higher Km and 8.5-fold lower kcat of H-D-CHA-Ala-Arg-pNA translate to a substantially reduced catalytic efficiency, which may be advantageous in assays requiring extended linear response ranges or when working at higher substrate concentrations. Chromozym TH (Tos-Gly-Pro-Arg-pNA) shows a Km of 18.4 ± 0.4 µM and kcat of 181 ± 2 s⁻¹ .

Enzyme Kinetics Thrombin Assay Serine Protease

Species-Dependent Kinetic Variation: Human vs. Bovine Thrombin

H-D-CHA-Ala-Arg-pNA exhibits markedly different kinetic parameters for human and bovine thrombin. The Km for bovine thrombin (42.11 µM) is approximately twice that for human thrombin (20.34 µM), while the kcat for bovine thrombin (1447.42 min⁻¹ or 24.1 s⁻¹) is approximately 1.6-fold higher than for human thrombin (882.86 min⁻¹ or 14.7 s⁻¹) [1]. In contrast, the comparator S-2238 shows relatively consistent Km values across species: 7.9 µM for human α-thrombin and 7.7 µM for the bovine-derived complex [2].

Thrombin Species Specificity Assay Development

Solubility and Stability Differentiation: Diacetate Salt vs. Free Base and HCl Salts

H-D-CHA-Ala-Arg-pNA is supplied as the diacetate salt (2AcOH), which enhances aqueous solubility compared to the free base form [1]. In contrast, the widely used comparator S-2238 is formulated as the dihydrochloride salt (2HCl). Under physiologically relevant buffer conditions (0.15 M NaCl, 10 mM HEPES/Tris, pH 7.4, 37°C), S-2238 exhibits limiting solubility at approximately 35 µM, whereas Chromozym TH shows no solubility limitation up to 50 µM . The diacetate salt of H-D-CHA-Ala-Arg-pNA demonstrates prolonged stability after reconstitution (>3 months) and is stored at 2-8°C [1].

Solubility Stability Formulation

Validated Application in Direct Thrombin Inhibitor (DTI) Assays: Dabigatran Detection

H-D-CHA-Ala-Arg-pNA (diacetate) is explicitly referenced in patent literature as the chromogenic substrate component in kits for detecting dabigatran content in plasma [1]. The kit employs a chromogenic substrate method wherein the substrate is cleaved by an activated enzyme (generated from prothrombin by snake venom enzyme), and the resulting pNA release is inhibited by dabigatran in a concentration-dependent manner. The assay demonstrates linearity across 0-500 ng/mL dabigatran with R ≥ 0.99 and relative deviation <1% [1]. The closely related substrate CHG-Ala-Arg-pNA has also been validated in dabigatran monitoring, with therapeutic ranges established at 0.05-0.1 mg/L [2].

Dabigatran DTI Drug Monitoring Chromogenic Assay

Optimal Application Scenarios for H-D-CHA-Ala-Arg-pNA (diacetate) Based on Quantitative Evidence


Thrombin Activity Assays Requiring Extended Linear Dynamic Range

The higher Km (20.34 µM) of H-D-CHA-Ala-Arg-pNA compared to S-2238 (6.75 µM) enables assays at elevated substrate concentrations without rapid depletion, extending the linear response window for initial velocity measurements. This is particularly advantageous in high-throughput screening where multiple time points or varying enzyme concentrations are employed.

Direct Thrombin Inhibitor (DTI) Monitoring Kit Development

H-D-CHA-Ala-Arg-pNA (diacetate) is explicitly validated in a patented dabigatran detection kit, demonstrating linear quantification from 0-500 ng/mL with R ≥ 0.99 [1]. The diacetate salt formulation provides the aqueous solubility necessary for robust kit manufacturing and long-term reagent stability [2].

Automated Coagulation Analyzer Protocols with Reconstituted Reagent Stability

The lyophilized diacetate salt demonstrates prolonged stability after reconstitution (>3 months) [2], making it suitable for automated analyzer workflows where reagent reservoirs require multi-week stability. In contrast, substrates like S-2238 exhibit limiting solubility at ~35 µM under physiological buffer conditions , potentially compromising automated pipetting precision.

Species-Specific Thrombin Characterization Studies

The pronounced 2-fold difference in Km and 1.6-fold difference in kcat between human and bovine thrombin for this substrate [2] makes it a useful tool for distinguishing thrombin sources in mixed-species experimental systems, whereas S-2238 shows negligible species variation [3].

Technical Documentation Hub

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